Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate
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Overview
Description
Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate is a heterocyclic compound with the molecular formula C10H7BrN2O3 and a molecular weight of 283.08 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate typically involves the bromination of a quinoxaline precursor followed by esterification. One common method includes the reaction of 8-bromoquinoxaline-2,3-dione with methanol in the presence of a suitable catalyst . The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of substituted quinoxaline derivatives.
Reduction: Formation of hydroxylated quinoxaline derivatives.
Oxidation: Formation of quinoxaline N-oxides or other oxidized derivatives.
Scientific Research Applications
Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its antimicrobial and anticancer properties.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways . The bromine atom and the quinoxaline core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-chloro-2-oxo-1,2-dihydroquinoxaline-6-carboxylate
- Methyl 8-fluoro-2-oxo-1,2-dihydroquinoxaline-6-carboxylate
- Methyl 8-iodo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate
Uniqueness
Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate is unique due to the presence of the bromine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H7BrN2O3 |
---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
methyl 8-bromo-2-oxo-1H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-4-8(14)13-9/h2-4H,1H3,(H,13,14) |
InChI Key |
QGMSDAWNQDPGPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)NC(=O)C=N2 |
Origin of Product |
United States |
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